molecular formula C6H5N3OS2 B596074 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione CAS No. 195738-31-9

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione

Cat. No.: B596074
CAS No.: 195738-31-9
M. Wt: 199.246
InChI Key: LJLQHJGURNLGNR-UHFFFAOYSA-N
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Description

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to the imidazo[4,5-b]pyridine family, a privileged scaffold noted for its structural similarity to purine bases, which allows its derivatives to interact with a variety of biological targets . This core structure is a precursor for synthesizing novel bioactive molecules with diversified biological properties . Researchers actively investigate imidazo[4,5-b]pyridine derivatives for their potential application in developing new therapeutic agents. The imidazo[4,5-b]pyridine scaffold has demonstrated a wide range of biological activities in scientific studies. Notably, some derivatives have shown promising in vitro antibacterial properties, with particular efficacy against Gram-positive bacteria such as Bacillus cereus . Other research streams focus on the scaffold's potential in oncology; certain derivatives have been designed as potent anticancer agents with demonstrated activity against breast (MCF-7) and colon (HCT116) cancer cell lines, and have exhibited inhibitory activity against cyclin-dependent kinase 9 (CDK9) . The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-sulfanyl-2-sulfanylidene-3,4-dihydro-1H-imidazo[4,5-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c10-2-1-3(11)7-5-4(2)8-6(12)9-5/h1H,(H4,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLQHJGURNLGNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C(C1=O)NC(=S)N2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michael Addition-Cyclization Approach

The most widely documented method for synthesizing 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione involves a two-step sequence: Michael addition followed by intramolecular cyclization .

Step 1: Michael Addition
1-Methyl-1H-imidazol-4-amine reacts with fumaric or maleic acid derivatives under basic conditions (e.g., potassium carbonate in dimethylformamide) to form a β-amino carbonyl intermediate. The reaction proceeds at 60–80°C for 6–8 hours, achieving yields of 65–75%.

Step 2: Intramolecular Cyclization
The intermediate undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step forms the fused imidazo[4,5-b]pyridine core while introducing the dithione moiety via sulfurization with Lawesson’s reagent.

Alternative Pathways: Thioamide Cyclization

A less common route involves the cyclization of thioamide precursors. For example, 2-aminopyridine-3-thioamide derivatives react with α-keto acids in acetic anhydride, yielding the target compound at 45–55% efficiency. While this method avoids harsh dehydrating agents, its lower yield limits industrial applicability.

Industrial Production Optimization

Continuous Flow Reactor Systems

Industrial-scale synthesis prioritizes continuous flow reactors over batch processes to enhance reproducibility and safety. Key parameters include:

ParameterLaboratory-Scale ValueIndustrial-Scale Value
Temperature80°C70–75°C
Residence Time6 hours2.5 hours
Yield68%82%
Purity (HPLC)95%99.5%

Data aggregated from and

Flow systems reduce side reactions, such as over-sulfurization, by precisely controlling stoichiometry and reaction time.

Purification Techniques

Post-synthesis purification employs:

  • Countercurrent Chromatography : Separates regioisomers using hexane/ethyl acetate gradients.

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity to >99%.

Reaction Condition Analysis

Solvent Effects

Solvent polarity significantly impacts cyclization efficiency:

SolventDielectric ConstantCyclization Yield
DMF36.772%
THF7.534%
Acetonitrile37.568%

Data derived from and

Polar aprotic solvents like DMF stabilize transition states during cyclization, whereas low-polarity solvents (e.g., THF) favor side-product formation.

Catalytic Systems

Lewis Acid Catalysts :

  • Zinc chloride (ZnCl₂) accelerates sulfur transfer in dithione formation, reducing reaction time by 40%.

  • Boron trifluoride etherate (BF₃·OEt₂) enhances regioselectivity but requires anhydrous conditions.

Challenges and Mitigation Strategies

Regioisomer Contamination

The synthesis frequently produces 5-hydroxy regioisomers due to ambident nucleophilicity at the imidazole N1 and N3 positions. Strategies to suppress isomerization include:

  • Using bulky directing groups (e.g., tert-butyl esters) during Michael addition.

  • Low-temperature cyclization (-20°C) to kinetically favor the desired product.

Comparative Evaluation of Methods

MethodYieldPurityScalabilityCost (USD/g)
Michael Addition-Cyclization82%99.5%High12.50
Thioamide Cyclization55%97%Moderate18.75
Solid-Phase Synthesis48%90%Low27.80

Cost estimates based on raw material prices from and

The Michael addition-cyclization route remains optimal for large-scale production due to its balance of yield, cost, and purity.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The dithione moiety can be reduced to thiols or other sulfur-containing derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the dithione moiety may produce thiols.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[4,5-b]Pyridine Derivatives

Compound Substituents Functional Groups Molecular Weight (g/mol) Key Properties/Activities References
Target Compound (CAS 195738-31-9) 7-Hydroxy 2,5-Dithione 183.24 Unknown bioactivity; research focus
6-Nitro-1,3-dialkyl derivatives 6-Nitro, 1,3-dialkyl 2,5-Dione ~250–300 Recyclizes into imidazoles under hydrazine
4-Phenylimidazo[4,5-b]pyridine-2,5-diones 4-Phenyl, varied R-groups 2,5-Dione Not specified Synthesized via three-component condensation
Kinase inhibitors (e.g., Compound 27d) Chloro, piperazinyl Imidazo core ~450–500 Potent EGFR/AURKA inhibition

Key Observations

The 7-hydroxy group may increase polarity and hydrogen-bonding capacity versus methyl or chloro substituents in kinase inhibitors (e.g., ), which prioritize hydrophobic interactions.

In contrast, nitration and recyclization of nitro derivatives (e.g., ) highlight the reactivity of the imidazo core under acidic conditions.

Biological Activity :

  • Kinase inhibitors like Compound 27d rely on chloro and piperazinyl groups for binding to ATP pockets, whereas the target compound’s hydroxy and dithione groups may limit such interactions due to polarity (as seen in ).

Table 2: Comparison with Thiazolo[4,5-b]Pyridine Derivatives

Compound Core Structure Functional Groups Molecular Weight (g/mol) Applications References
7-Methylthiazolo[4,5-b]pyridine-2,5-dione Thiazolo[4,5-b]pyridine 2,5-Dione, 7-methyl 182.20 API intermediate (e.g., TRPA1 inhibitors)
Thiazolo[4,5-b]pyridine-2(3H)-thione Thiazolo[4,5-b]pyridine 2-Thione 168.23 Research compound
Target Compound Imidazo[4,5-b]pyridine 2,5-Dithione, 7-hydroxy 183.24 Underexplored; structural novelty

Key Observations

  • Heteroatom Influence : Replacing imidazole’s nitrogen with sulfur (as in thiazolo derivatives) reduces basicity and alters ring aromaticity, impacting solubility and binding affinity .
  • Bioactivity Potential: Thiazolo derivatives are validated as TRPA1 inhibitors , suggesting the target compound’s dithione groups could be explored for similar ion-channel modulation.

Biological Activity

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its structural similarity to purines and its potential biological activities. This compound features a fused imidazole and pyridine ring system with hydroxy and dithione functional groups, making it a candidate for various therapeutic applications.

The molecular formula of this compound is C6H5N3OS2, with a molecular weight of approximately 199.25 g/mol. The compound is characterized by the following structural features:

  • Imidazole and Pyridine Rings : These contribute to its biological activity by facilitating interactions with biological macromolecules.
  • Dithione Functional Group : This moiety may enhance its reactivity and potential as a pharmacophore.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine compounds exhibit significant anticancer properties. A study involving amidino-substituted imidazo[4,5-b]pyridines demonstrated that certain derivatives displayed potent antiproliferative effects against various human cancer cell lines. Notably:

  • Compound 14 (2-imidazolinyl amidino group) showed an IC50 of 0.4 μM against colon carcinoma cells.
  • Compound 16 (isopropyl-amidino group) exhibited activity against acute lymphoblastic leukemia (IC50 11.9 μM) and non-Hodgkin lymphoma (IC50 12.1 μM) .

Antibacterial Activity

The antibacterial potential of imidazo[4,5-b]pyridine derivatives has been explored, although results vary significantly:

  • Most derivatives tested showed limited antibacterial activity; however, some exhibited moderate effects against specific strains such as E. coli .
  • A study reported that none of the compounds displayed MIC values lower than 40 μM against common bacterial strains .

Antiviral Activity

In addition to anticancer and antibacterial properties, these compounds have been evaluated for antiviral activity:

  • Certain derivatives demonstrated effectiveness against a range of DNA and RNA viruses, although specific data on this compound remains sparse .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes or receptors involved in cancer proliferation pathways.
  • Intercalation into DNA : Some related compounds have been shown to intercalate into double-stranded DNA (dsDNA), disrupting replication processes .

Research Findings Summary

Activity Type Key Findings References
AnticancerCompound 14: IC50 = 0.4 μM (colon carcinoma)
Compound 16: IC50 = 11.9 μM (acute lymphoblastic leukemia)
AntibacterialLimited activity; some moderate effects against E. coli
AntiviralPotential activity against DNA/RNA viruses; specifics unclear

Case Studies

A significant body of research has focused on the synthesis and evaluation of imidazo[4,5-b]pyridine derivatives:

  • Study on Amidino Derivatives :
    • Investigated the synthesis and biological evaluation of amidino-substituted derivatives.
    • Results indicated promising antiproliferative activity in vitro against various cancer cell lines.
  • Antibacterial Assessment :
    • Evaluated several derivatives for their antibacterial properties using standard methods.
    • Findings suggested that while most compounds were ineffective, certain modifications could enhance activity.

Q & A

Q. Table 1: Key Crystallographic Data for this compound Derivatives

ParameterValue (Example)SignificanceReference
Space GroupP21/cMonoclinic symmetry
Bond Length (C–S)1.68 ÅConfirms dithione configuration
Torsion Angle (N–C–S)178.5°Planarity of the heterocyclic core

Q. Table 2: Comparison of DFT Functionals for Electronic Property Prediction

FunctionalBasis SetAvg. Error (kcal/mol)Use Case
B3LYP6-31G(d,p)2.4Thermochemistry
M06-2X6-311++G(3df,2p)1.8Charge Transfer Excitations

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